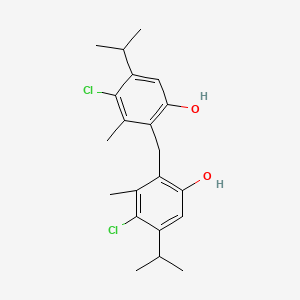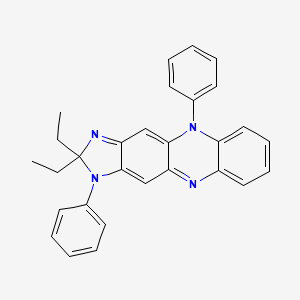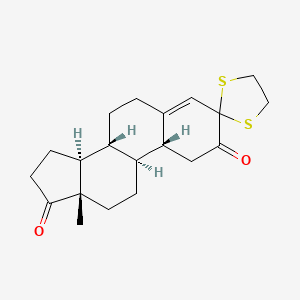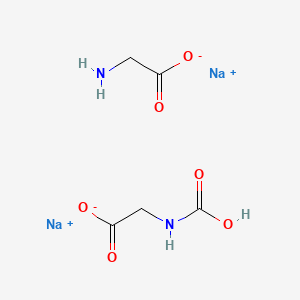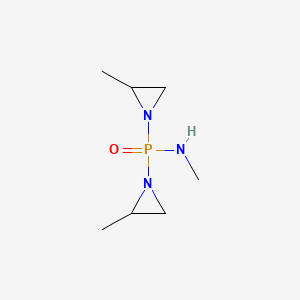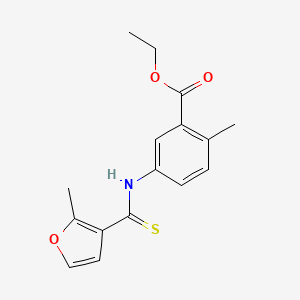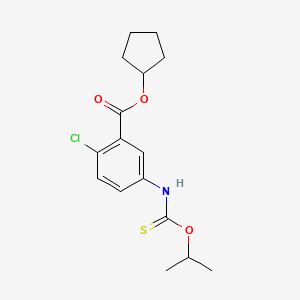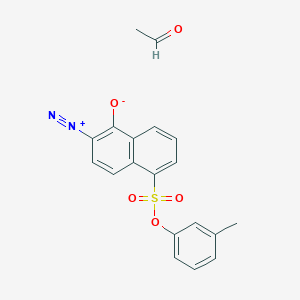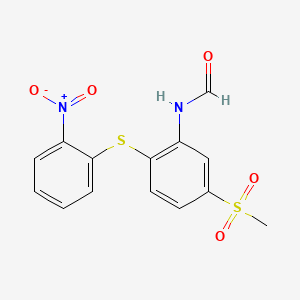
N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.
Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene involves large-scale nitration processes with stringent control over reaction conditions to ensure safety and product purity. The process includes:
Mixing: Toluene is mixed with nitric acid and sulfuric acid in controlled proportions.
Nitration: The mixture is subjected to controlled temperature conditions to facilitate the nitration reactions.
Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and by-products.
化学反应分析
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
Reduction: Amines such as 2,4,6-triaminotoluene.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Products with different functional groups replacing the nitro groups.
科学研究应用
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive for studying detonation properties and reaction mechanisms.
Biology: Research on its environmental impact and biodegradation by microorganisms.
Medicine: Investigations into its potential use in targeted drug delivery systems.
Industry: Used in demolition and mining activities due to its explosive properties.
作用机制
The mechanism of action of 2,4,6-trinitrotoluene involves its ability to undergo rapid decomposition upon initiation, releasing a large amount of energy. The molecular targets and pathways include:
Decomposition: The nitro groups decompose to form nitrogen gas, carbon dioxide, and water.
Energy Release: The rapid decomposition releases energy in the form of heat and shock waves.
相似化合物的比较
2,4,6-trinitrotoluene can be compared with other similar compounds such as:
2,4-dinitrotoluene: Less explosive but used as an intermediate in the production of 2,4,6-trinitrotoluene.
2,4,6-trinitrophenol (picric acid): Similar explosive properties but more sensitive to shock and friction.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): More powerful explosive with different chemical structure and properties.
The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for various applications.
属性
CAS 编号 |
93778-18-8 |
|---|---|
分子式 |
C14H12N2O5S2 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
N-[5-methylsulfonyl-2-(2-nitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C14H12N2O5S2/c1-23(20,21)10-6-7-13(11(8-10)15-9-17)22-14-5-3-2-4-12(14)16(18)19/h2-9H,1H3,(H,15,17) |
InChI 键 |
YTQRRMOEFNDDTC-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



